

A Technical Guide to 3-(Methylthio)benzoic Acid

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Compound of Interest

Compound Name: 3-(Methylthio)benzoic acid

Cat. No.: B1583534

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Introduction

3-(Methylthio)benzoic acid, identified by the CAS Number 825-99-0, is an aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.^[1] Its structure, which incorporates a benzoic acid moiety functionalized with a methylthio (-SCH₃) group at the meta-position, provides a unique combination of reactivity and physicochemical properties.^[1] This guide offers an in-depth exploration of **3-(Methylthio)benzoic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and the critical analytical techniques required for its characterization, grounding all information in established scientific principles and validated methodologies.

Core Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its effective application in research and development.

Chemical and Physical Data Summary

The key identifiers and properties of **3-(Methylthio)benzoic acid** are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 825-99-0 | [2] [3] [4] |
| Molecular Formula | C ₈ H ₈ O ₂ S | [2] [3] [4] |
| Molecular Weight | 168.21 g/mol | [2] [3] [4] |
| IUPAC Name | 3-(methylsulfanyl)benzoic acid | [1] [2] [5] |
| Synonyms | 3-Carboxythioanisole, m- Methylthiobenzoic acid | [1] [6] |
| Appearance | White to off-white crystalline solid/powder | [1] [2] |
| Melting Point | 126-130 °C | [4] [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] [2] |
| SMILES | CCSc1ccccc(c1)C(O)=O | [4] |
| InChI Key | PZGADOOBMVLBJE- UHFFFAOYSA-N | [1] [4] |

Synthesis and Mechanistic Insights

The preparation of **3-(Methylthio)benzoic acid** is a key process for its utilization as an intermediate. A common and effective route involves the nucleophilic substitution of a suitable precursor, followed by hydrolysis.

Generalized Synthetic Pathway

A prevalent method for synthesizing methylthio-substituted benzoic acids involves a two-step process starting from a chlorobenzonitrile precursor.[\[7\]](#)[\[8\]](#)

- Nucleophilic Aromatic Substitution: 3-Chlorobenzonitrile is reacted with sodium methyl mercaptide (NaSMe). The thiolate anion acts as a potent nucleophile, displacing the chloride on the aromatic ring to form 3-(methylthio)benzonitrile. This reaction is often facilitated by a

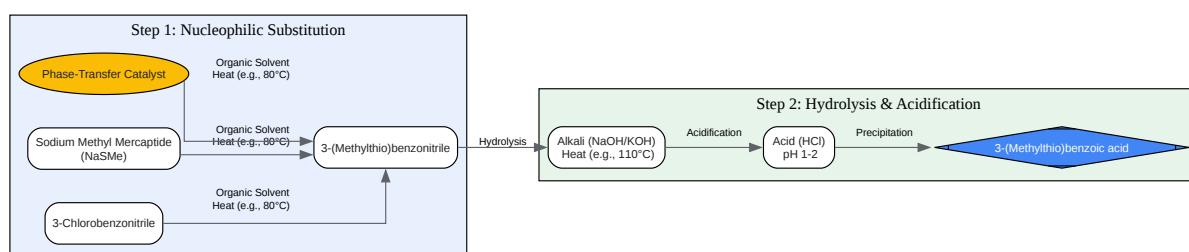
phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.[8][9]

- **Nitrile Hydrolysis:** The resulting nitrile is then subjected to hydrolysis under strong alkaline conditions (e.g., using sodium hydroxide or potassium hydroxide) at elevated temperatures. This converts the nitrile group (-CN) into a carboxylate salt.[7]
- **Acidification:** The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This protonates the carboxylate salt, causing the desired **3-(Methylthio)benzoic acid** to precipitate out of the solution as a solid, which can then be collected by filtration.[7]

The causality behind this pathway lies in the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack, and the robust nature of nitrile hydrolysis which provides a high-yielding route to the carboxylic acid.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.



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Caption: Generalized workflow for the synthesis of **3-(Methylthio)benzoic acid**.

Applications in Research and Drug Development

Benzoic acid and its derivatives are recognized for their wide range of biological activities and are foundational scaffolds in medicinal chemistry.[\[10\]](#)[\[11\]](#) They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[\[10\]](#)[\[12\]](#)

3-(Methylthio)benzoic acid, specifically, serves as a versatile intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#) Its utility has been noted in the *de novo* design of small molecule inhibitors, such as those targeting the LEDGF/p75-HIV integrase interaction, highlighting its importance in antiviral research.[\[1\]](#)[\[13\]](#) Furthermore, it has been used as a starting material for the synthesis of benzoxazole derivatives being investigated for the treatment of neglected tropical diseases like visceral leishmaniasis.[\[14\]](#)

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of **3-(Methylthio)benzoic acid**, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the material's integrity.

Recommended Analytical Protocols

While specific validated methods for this exact compound may be developed in-house, the following protocols, based on standard practices for structurally similar compounds, provide a robust framework.[\[15\]](#)

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To quantify the purity of **3-(Methylthio)benzoic acid** and detect any non-volatile impurities.
- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.[\[15\]](#)
- Methodology:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).[15]
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to ensure protonation of the analyte).
- Detection: UV detection at a wavelength determined by a UV scan (typically near 254 nm).
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Analysis: Inject the sample and analyze the chromatogram. Purity is calculated based on the area percentage of the main peak.
- Causality: This method is chosen for its high resolution in separating the analyte from potential starting materials, byproducts, and degradation products. The C18 stationary phase effectively retains the aromatic compound, allowing for excellent separation.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

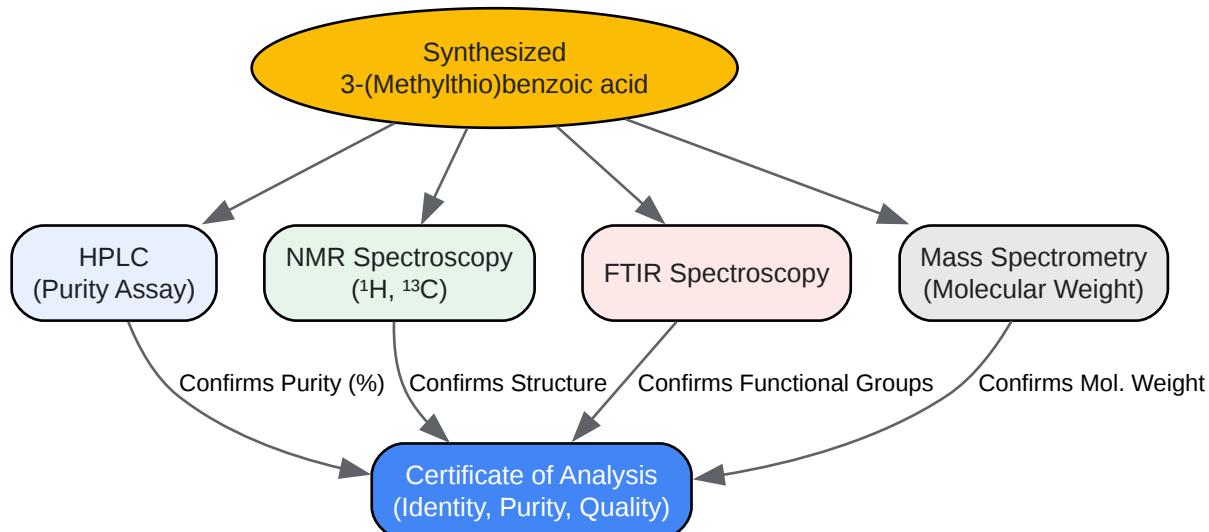
- Objective: To confirm the chemical structure of the compound.
- Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.[15]
 - ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the -SCH₃ protons (around 2.5 ppm) and multiplets for the aromatic protons, along with a broad singlet for the carboxylic acid proton.
 - ¹³C NMR Acquisition: Acquire the carbon NMR spectrum to confirm the number and type of carbon atoms.
- Causality: NMR is an indispensable, non-destructive technique that provides unambiguous information about the molecular skeleton and the connectivity of atoms, serving as a

definitive identity test.[15]

Protocol 3: Functional Group Identification by Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[15]
- Methodology:
 - Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[15]
 - Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} .
 - Analysis: Identify characteristic absorption bands, such as a broad O-H stretch for the carboxylic acid (around 3000 cm^{-1}), a sharp C=O stretch (around 1700 cm^{-1}), and C-H stretches for the aromatic and methyl groups.
- Causality: IR spectroscopy provides rapid confirmation of the essential functional groups (carboxylic acid, methylthio, aromatic ring), corroborating the structural information obtained from NMR.

Interrelation of Analytical Techniques



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Caption: Logical pathway for the comprehensive analytical characterization of the compound.

Safety and Handling

As with any laboratory chemical, **3-(Methylthio)benzoic acid** must be handled with appropriate care.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[6\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[16\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[\[6\]](#)[\[17\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[6\]](#)[\[18\]](#)
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[\[6\]](#)[\[13\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[\[6\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Conclusion

3-(Methylthio)benzoic acid (CAS 825-99-0) is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined properties and established synthetic routes make it a reliable intermediate for creating novel molecules with complex functions. A thorough understanding of its characteristics, combined with rigorous analytical validation and adherence to safety protocols, is paramount for its successful and safe application in advancing scientific research.

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